molecular formula C8H9BrN2O3 B8169605 5-bromo-3-methoxy-N-methyl-2-nitroaniline

5-bromo-3-methoxy-N-methyl-2-nitroaniline

Cat. No.: B8169605
M. Wt: 261.07 g/mol
InChI Key: XZVWOVRMZDXVCE-UHFFFAOYSA-N
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Description

5-bromo-3-methoxy-N-methyl-2-nitroaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxy group, a nitro group, and a methylated amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-methoxy-N-methyl-2-nitroaniline typically involves multiple steps. One common route includes:

    Nitration: The introduction of a nitro group to the benzene ring. This can be achieved by treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The addition of a bromine atom to the benzene ring. This step can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The introduction of a methoxy group. This can be done using methanol in the presence of a base such as sodium methoxide.

    Methylation: The addition of a methyl group to the amine. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Reduction: 5-bromo-3-methoxy-N-methyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine:

Industry:

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxy-N-methyl-2-nitroaniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine and methoxy groups can engage in electrophilic and nucleophilic interactions, respectively.

Comparison with Similar Compounds

  • 5-bromo-2-methoxyaniline
  • 5-bromo-N-methyl-2-nitroaniline
  • 5-bromo-3-methoxy-N-(2-methoxyethyl)-2-nitroaniline

Uniqueness: 5-bromo-3-methoxy-N-methyl-2-nitroaniline is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a bromine atom allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-3-methoxy-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-10-6-3-5(9)4-7(14-2)8(6)11(12)13/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVWOVRMZDXVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC(=C1)Br)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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